(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a fluorophenyl group, and a diazinane-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, including the formation of the diazinane-dione core, the introduction of the fluorophenyl group, and the addition of the dimethylamino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazinane-dione derivatives and molecules with dimethylamino or fluorophenyl groups. Examples include:
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate
Uniqueness
What sets (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H16FN3O2S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H16FN3O2S/c1-22(2)14-7-3-12(4-8-14)11-16-17(24)21-19(26)23(18(16)25)15-9-5-13(20)6-10-15/h3-11H,1-2H3,(H,21,24,26)/b16-11+ |
InChI Key |
PMMAWNXVGIEYCZ-LFIBNONCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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